6-Phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
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Overview
Description
6-Phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid is a chemical compound with the molecular formula C15H14O2S and a molecular weight of 258.34 g/mol . This compound is characterized by a benzothiophene core structure, which is a bicyclic system consisting of a benzene ring fused to a thiophene ring. The presence of a carboxylic acid group at the 3-position and a phenyl group at the 6-position further defines its chemical identity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-phenylthiophene with a suitable carboxylating agent under acidic or basic conditions to introduce the carboxylic acid group at the desired position .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process often includes:
Formation of the benzothiophene core: This can be achieved through cyclization reactions involving sulfur-containing reagents.
Introduction of the phenyl group: This step may involve Friedel-Crafts alkylation or acylation reactions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation.
Reducing agents: Lithium aluminum hydride or sodium borohydride for reduction.
Substitution reagents: Halogens or nitrating agents for electrophilic substitution.
Major Products:
Sulfoxides and sulfones: From oxidation reactions.
Alcohols and aldehydes: From reduction reactions.
Halogenated or nitrated derivatives: From substitution reactions.
Scientific Research Applications
6-Phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of dyes, coatings, and other chemical products
Mechanism of Action
The mechanism by which 6-Phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid exerts its effects often involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of metabolic enzymes or disruption of cellular signaling pathways .
Comparison with Similar Compounds
4,5,6,7-Tetrahydro-1-benzothiophene-3-carboxylic acid: Lacks the phenyl group at the 6-position.
6-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid: Has a methyl group instead of a phenyl group at the 6-position.
Uniqueness: 6-Phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid is unique due to the presence of the phenyl group, which can significantly influence its chemical reactivity and biological activity. This structural feature can enhance its ability to interact with specific molecular targets, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2S/c16-15(17)13-9-18-14-8-11(6-7-12(13)14)10-4-2-1-3-5-10/h1-5,9,11H,6-8H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJGLZSUOMCGIQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1C3=CC=CC=C3)SC=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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